molecular formula C11H21N3 B11729723 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine

Katalognummer: B11729723
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: JXFJDKOXIJSOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by its unique structure, which includes a methyl group, a 2-methylpropyl group, and a propyl group attached to the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methylpropylamine and propylamine under specific reaction conditions. The reaction typically requires a solvent such as toluene or ethanol and may involve the use of a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-methyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
  • 5-methyl-1-(2-methylpropyl)-N-methyl-1H-pyrazol-3-amine
  • 5-methyl-1-(2-methylpropyl)-N-ethyl-1H-pyrazol-3-amine

Uniqueness

5-methyl-1-(2-methylpropyl)-N-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.

Eigenschaften

Molekularformel

C11H21N3

Molekulargewicht

195.30 g/mol

IUPAC-Name

5-methyl-1-(2-methylpropyl)-N-propylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-5-6-12-11-7-10(4)14(13-11)8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,12,13)

InChI-Schlüssel

JXFJDKOXIJSOKH-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NN(C(=C1)C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.